molecular formula C17H18FNO2 B5532784 N-(4-fluorophenyl)-2-(4-propylphenoxy)acetamide

N-(4-fluorophenyl)-2-(4-propylphenoxy)acetamide

Cat. No. B5532784
M. Wt: 287.33 g/mol
InChI Key: RRQNPEYSNHFZFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from primary compounds like 3-fluoro-4-cyanophenol to achieve novel acetamides with substituted phenyl groups. These processes often utilize chemoselective N-acetylation and subsequent reactions with bromide in the presence of K2CO3 for the synthesis of desired acetamide compounds (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides details on crystal structure, dihedral angles, and hydrogen bonding, contributing to the understanding of molecular geometry and intermolecular interactions (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

For compounds analogous to N-(4-fluorophenyl)-2-(4-propylphenoxy)acetamide , reactivity is often studied in the context of their potential as ligands for receptors or their stability under various conditions. For instance, fluorinated compounds have been explored for their binding affinities to peripheral benzodiazepine receptors, demonstrating the importance of molecular modifications on bioactivity (Ming-Rong Zhang et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies on compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide provide insights into crystal packing, hydrogen bonding, and the influence of molecular geometry on physical state (Xiangjun Qian et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the practical application and theoretical understanding of these compounds. Research into silylated derivatives and chemoselective acetylation processes offers insights into reaction mechanisms and potential modifications to enhance desired properties (A. Nikonov et al., 2016; Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-3-13-4-10-16(11-5-13)21-12-17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQNPEYSNHFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-propylphenoxy)acetamide

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